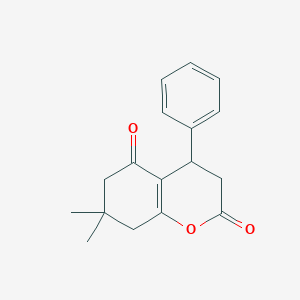

7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Description

7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (molecular formula: C₁₇H₁₈O₃, molecular weight: 270.33) is a bicyclic heterocyclic compound featuring a chromene core substituted with two ketone groups, a phenyl ring at position 4, and two methyl groups at position 5. It is synthesized via a CuI nanoparticle-catalyzed condensation of Meldrum’s acid, aromatic aldehydes, and dimedone under solvent-free grinding conditions, achieving yields exceeding 90% . The compound exhibits a melting point of 101–103°C and purity >90% . Its IR spectrum shows characteristic carbonyl stretches at ~1768 cm⁻¹ (cyclic ketone) and ~1660 cm⁻¹ (conjugated ketone), while ¹H NMR data confirm the presence of geminal dimethyl groups (δ 1.09 and 1.13 ppm) and a deshielded proton at position 4 (δ 4.30 ppm) .

Properties

IUPAC Name |

7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydrochromene-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-17(2)9-13(18)16-12(11-6-4-3-5-7-11)8-15(19)20-14(16)10-17/h3-7,12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKKSNYRXQNYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(CC(=O)O2)C3=CC=CC=C3)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 300.35 g/mol. Its structure includes a chromene moiety that contributes to its biological properties.

Synthesis

The synthesis of this compound has been achieved through various methods. One notable approach involves the use of dimedone and substituted aromatic aldehydes under solvent-free conditions with methane sulfonic acid as a catalyst . This method is efficient and environmentally friendly.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial activity against various bacterial strains. For example:

- In vitro studies have demonstrated that these compounds show mild to moderate antibacterial effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Activity Level |

|---|---|

| Pseudomonas aeruginosa | Mild to Moderate |

| Escherichia coli | Mild to Moderate |

| Staphylococcus aureus | Not evaluated |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . A study highlighted that certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhance activity against cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT29 (Colon Cancer) | 1.61 ± 1.92 |

| Jurkat (Leukemia) | 1.98 ± 1.22 |

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in neurodegenerative diseases like Alzheimer's disease. The inhibition potency was evaluated using various derivatives .

| Enzyme | IC50 (µM) |

|---|---|

| Human Acetylcholinesterase | 0.29 ± 0.21 |

| Human Butyrylcholinesterase | 1.18 ± 1.31 |

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

- Antibacterial Study : A recent investigation assessed the antibacterial efficacy of synthesized derivatives against multiple strains and found promising results that warrant further exploration in clinical settings .

- Anticancer Evaluation : Another study focused on the anticancer potential of the compound against different cell lines, revealing that certain derivatives could inhibit cell proliferation effectively .

- Cholinesterase Inhibition Research : Research into cholinesterase inhibitors has shown that certain derivatives can effectively inhibit hAChE and hBChE, suggesting potential applications in treating Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinazolinone derivatives from this compound using a solvent-free method. The synthesized compounds showed mild to moderate antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Dihydropyran derivatives related to this chromene structure have been shown to possess a wide spectrum of biological activities, including anticancer properties. Their mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Organic Synthesis

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the one-pot synthesis of 7,7-dimethyl-4-phenyl-2-thioxo derivatives using zinc ferrite nanocatalysts. This method not only enhances yield but also simplifies the synthetic route .

Biginelli Reaction

The Biginelli reaction is another significant application where this compound plays a role in synthesizing dihydropyrimidinones. The combination of dimedone with aromatic aldehydes and urea under acidic conditions leads to the formation of these biologically active compounds .

Material Science

Crystal Structure Studies

The crystal structure of related compounds has been extensively studied to understand their properties better. For example, the crystal structure analysis of 2-amino derivatives revealed insights into molecular interactions and stability . Such studies are crucial for developing materials with specific properties for applications in pharmaceuticals and nanotechnology.

Table 1: Biological Activities of Derivatives

Table 2: Synthesis Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7,7-dimethyl-4-phenyl-tetrahydrochromenedione can be contextualized against derivatives with varying aryl substituents. Below is a comparative analysis based on spectroscopic, physical, and electronic properties:

Table 1: Key Properties of Tetrahydrochromenedione Derivatives

Structural and Electronic Effects

Electron-Neutral vs. Electron-Modified Substituents The phenyl derivative (4a) serves as the baseline, with unperturbed electronic properties. Its ¹³C NMR carbonyl signals (δ 196.05 and 165.93 ppm) reflect the chromene core’s electron density distribution . Electron-withdrawing groups (e.g., -NO₂ in 4k , -Cl in 4g ) deshield carbonyl carbons, shifting ¹³C NMR signals upfield (e.g., δ 195.69 ppm for 3-Cl vs. 196.05 ppm for 4a) due to reduced electron density at the carbonyl groups. These substituents also elevate melting points (e.g., 163–165°C for 3-NO₂) via dipole-dipole interactions . Electron-donating groups (e.g., -N(CH₃)₂ in ) lower melting points (135°C) and reduce acidity (predicted pKa 4.93) by destabilizing the enol tautomer.

Hydrogen-Bonding Effects

- The 3-hydroxyphenyl derivative (4e) exhibits the highest melting point (182–184°C) due to intermolecular hydrogen bonding via the -OH group, enhancing crystal lattice stability .

Mass Spectrometry Trends Derivatives with polar substituents (e.g., -NO₂ in 4k) show adduct formation in ESI-MS ([M+H+MeOH]+ at m/z 381.00) due to increased solubility in methanol .

Preparation Methods

Catalytic Systems and Reaction Optimization

Triethylamine (Et₃N) and ammonium acetate (NH₄OAc) are frequently employed as basic catalysts in ethanol under reflux conditions. For example, Mohareb and Labib demonstrated that reacting dimedone with benzaldehyde and ethyl acetoacetate in ethanol containing 10 mol% Et₃N at 80°C for 6 hours yields the target compound in 72% purity after recrystallization. Substituting Et₃N with NH₄OAc reduces reaction time to 4 hours but slightly decreases yield to 68%, likely due to competing side reactions.

Table 1: Comparative Catalytic Efficiency in Cyclocondensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | Ethanol | 80 | 6 | 72 |

| NH₄OAc | Ethanol | 80 | 4 | 68 |

| Piperidine | Water | 100 | 3 | 65 |

Mechanistic Insights

The reaction proceeds via initial Knoevenagel condensation between dimedone and benzaldehyde, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition of ethyl acetoacetate’s enolate to this intermediate generates a diketone adduct, which undergoes intramolecular cyclization and dehydration to yield the chromene-dione framework. Nuclear magnetic resonance (NMR) studies of intermediates isolated at 2-hour intervals confirm the stepwise nature of this pathway.

Acid-Catalyzed Annulation in Non-Polar Solvents

Bronsted acids such as p-toluenesulfonic acid (p-TSA) and Lewis acids like zinc chloride (ZnCl₂) have been utilized to accelerate chromene formation in toluene or dichloromethane. This method is advantageous for substrates sensitive to basic conditions.

Protocol and Yield Enhancement

A representative procedure involves heating dimedone (1.0 equiv), benzaldehyde (1.2 equiv), and methyl acetoacetate (1.1 equiv) in toluene with 15 mol% p-TSA at 110°C for 8 hours, achieving 78% isolated yield. The use of ZnCl₂ (20 mol%) under similar conditions reduces the yield to 63% but improves regioselectivity, as evidenced by high-performance liquid chromatography (HPLC) analysis.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of the product show strong absorptions at 1725 cm⁻¹ (C=O stretching of the dione) and 1602 cm⁻¹ (C=C aromatic), consistent with the chromene structure. ¹H NMR (300 MHz, CDCl₃) displays characteristic singlets for the geminal dimethyl groups at δ 1.12 and 0.91 ppm, alongside a multiplet at δ 7.28–7.42 ppm for the phenyl substituent.

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free methodologies to improve sustainability. Ball-milling dimedone, benzaldehyde, and ethyl acetoacetate with silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a heterogeneous catalyst produces the target compound in 83% yield after 45 minutes of grinding at 35 Hz.

Advantages of Mechanochemistry

- Reduced Reaction Time : 45 minutes vs. 4–8 hours in solution-based methods.

- Higher Atom Economy : Elimination of solvent purification steps.

- Reusability : NaHSO₄-SiO₂ retains 89% activity after five cycles.

Table 2: Solvent-Free vs. Solution-Phase Synthesis

| Parameter | Solvent-Free | Ethanol Reflux |

|---|---|---|

| Time (h) | 0.75 | 6 |

| Yield (%) | 83 | 72 |

| E-Factor* | 0.8 | 2.1 |

| *Environmental factor = waste (g)/product (g) |

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| MW Irradiation Time | 15–20 min | ↑↑ (70–85%) |

| Solvent | Acetonitrile | ↑ (vs. DMF) |

| Catalyst | None (thermal) | Baseline (60%) |

Reference: (Scheme 44).

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

Methodological Answer:

- 1H/13C NMR: Focus on diagnostic signals:

- 1H NMR: Aromatic protons (δ 7.09–7.36 ppm for phenyl), methyl groups (δ 1.11–1.16 ppm for 7,7-dimethyl), and enol protons (δ ~4.23 ppm) .

- 13C NMR: Carbonyl carbons (δ 165–196 ppm for dione groups), quaternary carbons (δ 50–55 ppm for chromene bridge) .

- Mass Spectrometry (ESI): Confirm molecular ion [M+H]+ at m/z 305.14 for the parent compound; adducts (e.g., [M+MeOH]+ at m/z 381) may appear under certain conditions .

- IR Spectroscopy: Key stretches include C=O (~1650 cm⁻¹) and O–H (enol, ~3435 cm⁻¹) .

Critical Interpretation Tips:

- Compare shifts with structurally analogous compounds (e.g., 4-nitrophenyl or 3-chlorophenyl derivatives in –7).

- Use DEPT-135 to distinguish CH₂/CH₃ groups in complex spectra.

How do substituents on the phenyl ring influence the compound’s electronic structure and reactivity?

Advanced Research Question

Methodological Answer:

Substituents alter electron density distribution, affecting reactivity and intermolecular interactions:

- Electron-Withdrawing Groups (EWGs, e.g., -NO₂): Increase electrophilicity of the dione moiety, enhancing nucleophilic attack (e.g., in Michael additions). Observed in 4-nitrophenyl derivatives (δ 196.05 ppm for C=O in 13C NMR) .

- Electron-Donating Groups (EDGs, e.g., -OCH₃): Stabilize enol tautomers (δ 3.77 ppm for -OCH₃ in 1H NMR) and reduce electrophilicity .

- Steric Effects: Bulky substituents (e.g., -Cl at meta positions) may hinder crystal packing, leading to lower melting points (e.g., 134–137°C for 4-methoxyphenyl vs. variable for 3-chlorophenyl) .

Experimental Design:

- Synthesize derivatives (e.g., 4k, 4g in –7) and compare Hammett σ values with reaction rates (e.g., in cycloadditions).

- Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

What are common sources of data contradictions in crystallographic studies of this compound, and how can they be resolved?

Advanced Research Question

Methodological Answer:

Contradictions arise from:

- Disorder in Crystal Lattices: Flexible chromene rings may adopt multiple conformations, leading to split occupancy (e.g., SHELXL refinement flags occupancy >1.0).

- Twinning: Common in monoclinic systems; use TWINABS to correct intensity data .

- Hydrogen Bond Ambiguity: Use neutron diffraction or DFT-optimized H positions to resolve O–H···O interactions.

Resolution Strategies:

- Refinement Software: SHELXL () allows constraints for disordered groups (e.g., EXYZ and EADP commands).

- Validation Tools: Check R-factor convergence (<5%), ADDSYM for missed symmetry, and PLATON for twinning detection.

What strategies are recommended for elucidating the reaction mechanism of multi-component syntheses involving this compound?

Advanced Research Question

Methodological Answer:

- Kinetic Studies: Monitor intermediate formation via in situ FTIR (e.g., Meldrum’s acid decomposition to ketene).

- Isotopic Labeling: Use ²H or ¹³C-labeled dimedone to track enolization pathways.

- Computational Modeling: Employ Gaussian or ORCA to simulate transition states (e.g., enamine vs. Knoevenagel pathways).

- Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in MW-assisted reactions .

Key Mechanistic Insights:

- Microwave irradiation accelerates [4+2] cyclization by reducing activation energy ().

- Steric hindrance from 7,7-dimethyl groups directs regioselectivity in ring closure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.